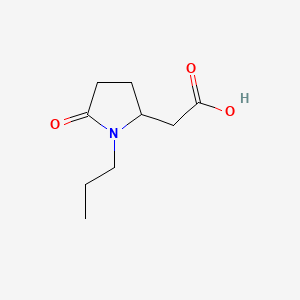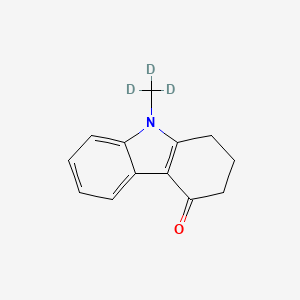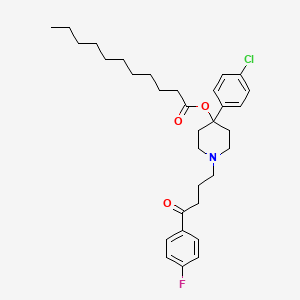
Mesembrine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesembrine-d3 is the labelled analogue of Mesembrine . It’s a small molecule compound labeled with stable isotopes and can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .
Synthesis Analysis
The total synthesis of mesembrine has been achieved both racemically and asymmetrically . Two key reactions were used: the Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane and CO, and Buchwald’s Pd-catalyzed coupling reaction that coupled β, γ-cyclohexenone with aryl bromide . Finally, aza-Michael addition converted the product to mesembrine .Molecular Structure Analysis
Mesembrine is a tricyclic molecule and has two bridgehead chiral carbons between the five-membered ring and the six-membered ring . The structure of mesembrine is challenging due to the presence of a bridgehead quaternary carbon with one aryl substituent .Chemical Reactions Analysis
Mesembrine alkaloids are considered to be the primary active constituents of the South African medicinal plant Sceletium tortuosum . They are serotonin reuptake inhibitors, which provides a rationale for the plant’s traditional use as an antidepressant . Additionally, mesembrenone has reasonably potent PDE4 inhibitory activity .Physical And Chemical Properties Analysis
Mesembrine has a molecular formula of C17H23NO3 and a molecular weight of 289.4 . The physical description of Mesembrine-d3 is not available.Mechanism of Action
Mesembrine has been shown to act as a serotonin reuptake inhibitor . More recently, it has also been found to behave as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) . In an in vitro study, researchers concluded that “a high-mesembrine Sceletium extract” may exert anti-depressant effects by acting as a monoamine releasing agent .
Safety and Hazards
Mesembrine is highly flammable and causes serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting/equipment . In case of fire, use CO2, powder, or water spray to extinguish .
Future Directions
There has been a renewed interest in the pharmacological properties of the mesembrine alkaloids . Much of the pharmacology has only recently been published . The two major active alkaloids mesembrine and mesembrenone are still in the process of being more fully characterized pharmacologically . This insight is valuable for future research and development, suggesting that a full-spectrum extract might be more effective for treating depression than any single isolated alkaloid .
properties
CAS RN |
1346600-05-2 |
|---|---|
Product Name |
Mesembrine-d3 |
Molecular Formula |
C17H23NO3 |
Molecular Weight |
292.393 |
IUPAC Name |
(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3 |
InChI Key |
DAHIQPJTGIHDGO-UXJJITADSA-N |
SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
synonyms |
(3aS,7aS)-3a-(3,4-Dimethoxyphenyl)octahydro-1-(methyl-d3)-6H-indol-6-one; 4α,9α-Mesembrine-d3; (3aS-cis)-3a-(3,4-Dimethoxyphenyl)octahydro-1-_x000B_(methyl-d3)-6H-indol-6-one; (-)-Mesembranone-d3; (-)-Mesembrine-d3; Mesembranone-d3; Mesembrin-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



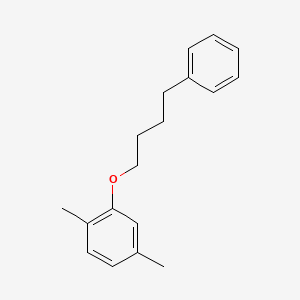
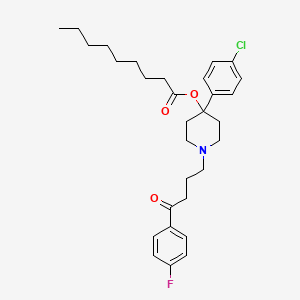
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)
![(4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B584383.png)
